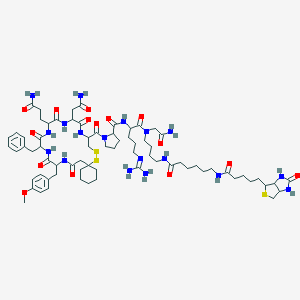![molecular formula C16H11N3O B155710 6,11-Dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one CAS No. 137612-86-3](/img/structure/B155710.png)
6,11-Dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“6,11-Dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one” is a compound that belongs to the class of organic compounds known as alkyldiarylamines . These are tertiary alkylarylamines having two aryl and one alkyl groups attached to the amino group . It has been used in the synthesis of fluorescent pirenzepine derivatives, which are potential bitopic ligands of the Human M1 Muscarinic receptor .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, acylation of the 5-acetylbenzodiazepin-2-ones by o-nitrobenzoyl chloride in a solution of dichloroethane in the presence of triethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP) gave the 1-(2-nitrobenzoyl)amides . Catalytic hydrogenation of the nitro group in these compounds in the presence of a skeletal nickel catalyst caused a reductive cyclization leading to the previously unknown 5-acetyl-6,7-dihydroquinazolino .Molecular Structure Analysis
The molecular formula of “6,11-Dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one” is C12H9N3O . Its average mass is 211.219 Da and its monoisotopic mass is 211.074554 Da .Zukünftige Richtungen
The future directions of “6,11-Dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one” research could involve its potential applications in molecular electronics . Similar compounds have been used as components in organic field-effect transistors (OFETs) , suggesting potential applications in the field of electronics .
Eigenschaften
IUPAC Name |
6,11-dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O/c20-16-11-9-10-5-1-2-6-12(10)17-15(11)18-13-7-3-4-8-14(13)19-16/h1-9H,(H,17,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZZFLZRMSJXTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=N2)NC4=CC=CC=C4NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,11-Dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B155636.png)






![Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B155654.png)
![(3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-[(2R,3R,4S)-5-[(1R)-1,2-dihydroxyethyl]-2-[(2S,3R,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxyoxolan-3-yl]oxyoxolane-3,4-diol](/img/structure/B155655.png)
![N-[2-(3,4-Dihydroxyphenyl)ethyl]hexadecanamide](/img/structure/B155658.png)

